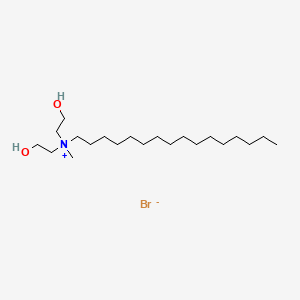

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide

Vue d'ensemble

Description

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide typically involves the reaction of hexadecyl bromide with N,N-bis(2-hydroxyethyl)methylamine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Analyse Des Réactions Chimiques

Role in Biomolecular Interactions

1.1 Protein Binding and Conformational Effects

The compound interacts with proteins like bovine serum albumin (BSA) and lysozyme , altering their stability and activity:

-

Induces static quenching of BSA fluorescence by forming non-fluorescent complexes, confirmed via UV-vis and time-resolved fluorescence spectroscopy .

-

Reduces lysozyme’s α-helical content by 18–22% at 0.5 mM concentration, as shown by circular dichroism (CD) spectroscopy .

-

Enhances lysozyme’s antimicrobial activity against Micrococcus luteus at sub-micellar concentrations (0.1–0.3 mM) .

Table 1: Key Parameters of Protein Interactions

| System | Concentration Range | Key Observation | Method |

|---|---|---|---|

| BSA | 0–0.5 mM | Stern-Volmer constant: | Fluorescence |

| Lysozyme | 0–0.5 mM | Δα-helix = −22% at 0.5 mM | CD Spectroscopy |

| Lysozyme + Bacteria | 0.1–0.3 mM | MIC reduced by 40% | Turbidity Assay |

Micellar Catalysis in Organic Reactions

2.1 Acceleration of Decarboxylation

Cationic micelles formed by this surfactant enhance the decarboxylation of anionic substrates like 6-nitrobenzisoxazole-3-carboxylate (6-NBIC) :

-

Reduces activation enthalpy () by 15–20 kJ/mol.

-

Reaction rate increases with surfactant concentration up to the critical micelle concentration (CMC), beyond which dilution in the micellar phase slows kinetics .

2.2 Diels-Alder Reactions

In micellar media, the surfactant solubilizes dienophiles (e.g., N-substituted maleimides ) in the Stern layer , increasing reaction rates by 3–5× compared to aqueous phases . Substituent hydrophobicity dictates localization depth and rate enhancement.

Environmental and Stability Considerations

-

Biodegradation : Limited data, but quaternary ammonium surfactants are known for persistent toxicity in aquatic systems.

Comparative Analysis with Analogues

Table 2: Reactivity Trends in Homologous Surfactants

| Surfactant Chain Length | Decarboxylation Rate (, s) | Micellar Binding Constant () |

|---|---|---|

| C₁₆ (Current Compound) | 320 | |

| C₁₄ | 280 | |

| C₁₂ | 240 |

Applications De Recherche Scientifique

Antimicrobial Applications

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide exhibits significant antimicrobial properties, making it suitable for use in disinfectants and antimicrobial formulations. Research has shown that this compound can effectively inhibit the growth of various bacteria and fungi.

Case Studies:

- A study demonstrated its efficacy against common pathogens using minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) assays. The compound was tested on bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in reducing microbial load .

- Another investigation highlighted its application in coatings, where it was incorporated into formulations to enhance antimicrobial activity on surfaces, thereby preventing biofilm formation .

Coatings and Surface Treatments

The compound's surfactant properties make it valuable in the development of coatings. It can be utilized to create protective layers that not only provide a barrier against environmental factors but also impart antimicrobial characteristics.

Data Table: Coating Properties of this compound

| Property | Value |

|---|---|

| Surface Tension (mN/m) | 30.5 |

| Antimicrobial Efficacy (MIC) | 0.5 mg/mL |

| Film Thickness (µm) | 15 |

| Contact Angle (°) | 85 |

These properties indicate that coatings formulated with this compound can provide both functional and protective benefits, making them suitable for various industrial applications .

Food Contact Substances

The compound is also recognized for its potential use in food contact materials. It is listed in the FDA inventory of food contact substances, indicating its safety for use in applications involving food packaging and processing . Its role as a softener in fabric compositions further emphasizes its versatility.

Regulatory Insights:

- The FDA has classified this compound under the regulations for indirect food additives, confirming its suitability for use in materials that come into contact with food .

Synthesis and Chemical Properties

The synthesis of this compound involves straightforward chemical processes that yield high-purity products suitable for various applications. The chemical structure includes a long hydrophobic tail which enhances its surface activity and interaction with biological membranes.

Chemical Structure:

- Molecular Formula:

- CAS Number: 71786-60-2

These characteristics contribute to its functionality as an effective surfactant and antimicrobial agent .

Mécanisme D'action

The primary mechanism of action of N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide involves its interaction with cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparaison Avec Des Composés Similaires

- N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium chloride

- N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium sulfate

- N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium acetate

Uniqueness: N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity compared to its chloride, sulfate, and acetate counterparts. The bromide ion also contributes to its effectiveness as an antimicrobial agent .

Activité Biologique

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide, also known as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications based on available research.

- Molecular Formula : C21H46BrNO2

- Molecular Weight : 404.5 g/mol

- CAS Number : 15066244

- Structure : The compound features a long hydrophobic alkyl chain (hexadecane) and two hydroxyethyl groups that contribute to its amphiphilic nature.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits effectiveness against:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungi : Shows antifungal properties against species such as Candida albicans.

The mechanism of action is primarily through disruption of microbial cell membranes, leading to cell lysis and death.

Cytotoxicity and Safety Profile

While the compound exhibits beneficial antimicrobial properties, it is also associated with cytotoxic effects on human cells at higher concentrations. Studies have indicated:

- Toxicity to Aquatic Organisms : Classified as potentially harmful to aquatic life, raising concerns about environmental impact when used in industrial applications.

- Carcinogenic Potential : Some studies suggest a potential carcinogenic risk, necessitating careful handling and usage guidelines in cosmetic formulations .

Cosmetic Formulations

Due to its surfactant properties, this compound is utilized in cosmetic products as a conditioning agent. Its ability to enhance skin feel and provide moisturizing effects makes it valuable in formulations such as lotions, shampoos, and conditioners.

Pharmaceutical Applications

The compound's antimicrobial properties have led to investigations into its use as a preservative in pharmaceutical products. Its effectiveness against a broad spectrum of microorganisms can help extend the shelf life of sensitive formulations.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

-

Cytotoxicity Assessment :

- In vitro cytotoxicity tests on human fibroblast cells revealed that concentrations above 100 µg/mL resulted in significant cell death, highlighting the need for concentration control in practical applications.

Summary of Findings

| Property | Value |

|---|---|

| Antimicrobial Activity | Effective against bacteria and fungi |

| Cytotoxicity | Significant at high concentrations |

| Environmental Impact | Toxic to aquatic organisms |

| Applications | Cosmetics, pharmaceuticals |

Propriétés

IUPAC Name |

hexadecyl-bis(2-hydroxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2,18-20-23)19-21-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXATNSNLADPMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567762 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42474-90-8 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.